methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodioxine, thienopyridine, and carbamoyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the benzodioxine and carbamoyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazardous waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
Chemistry: This compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, pending further research on its efficacy and safety.
Industry: The compound’s properties may be useful in developing new materials or chemical processes, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may depend on the compound’s ability to bind to these targets, modulate their activity, and influence cellular processes. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(ethylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
- Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(propylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Uniqueness
Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate stands out due to its specific combination of functional groups and structural elements
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-21-18(25)16-12-5-6-23(20(26)27-2)10-15(12)30-19(16)22-17(24)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,5-8,10H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUGJMBBLPXSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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